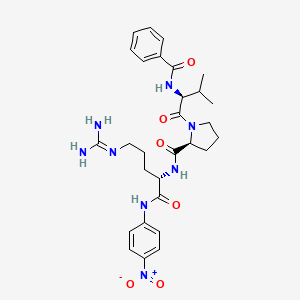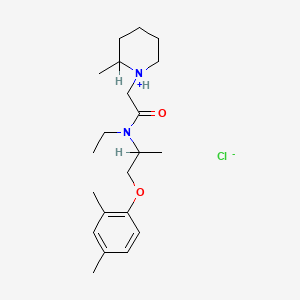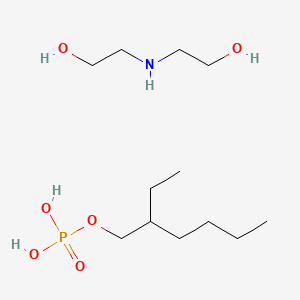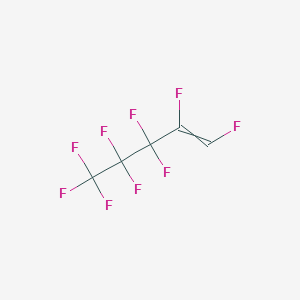
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a pentene backbone. This compound is of significant interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene typically involves the fluorination of pentene derivatives. One common method is the direct fluorination of pentene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced fluorination techniques ensures efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the pentene backbone allows for addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are commonly used.
Addition Reactions: Reagents like hydrogen bromide (HBr) or chlorine (Cl2) can be used to add across the double bond.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while addition of hydrogen bromide results in bromo-substituted products.
Wissenschaftliche Forschungsanwendungen
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers, surfactants, and other materials that benefit from the unique properties of fluorinated compounds.
Wirkmechanismus
The mechanism by which 1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene exerts its effects is largely influenced by the presence of fluorine atoms. These atoms increase the compound’s electronegativity, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound’s high electronegativity and stability play crucial roles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,3,3,4,4,4-Nonafluorobutane: Another fluorinated compound with similar properties but a different carbon backbone.
1,1,1,2,2,3,3,4,4-Nonafluoropropane: A shorter-chain fluorinated compound with distinct reactivity.
1,1,2,2,3,3,4,4,5,5,5-Undecafluoropentane: A longer-chain fluorinated compound with additional fluorine atoms.
Uniqueness
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a double bond in the pentene backbone. This combination imparts distinct chemical properties, making it valuable for specialized applications that require high stability and reactivity.
Eigenschaften
CAS-Nummer |
75180-13-1 |
|---|---|
Molekularformel |
C5HF9 |
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene |
InChI |
InChI=1S/C5HF9/c6-1-2(7)3(8,9)4(10,11)5(12,13)14/h1H |
InChI-Schlüssel |
YAQXNCHHASYLCA-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(C(C(F)(F)F)(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


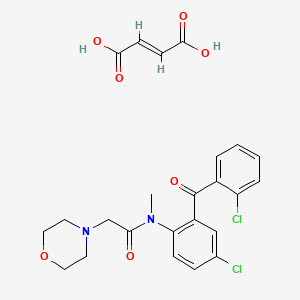
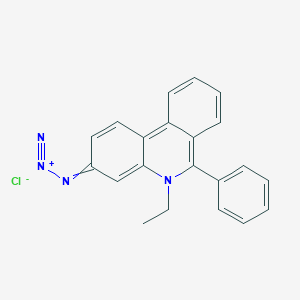

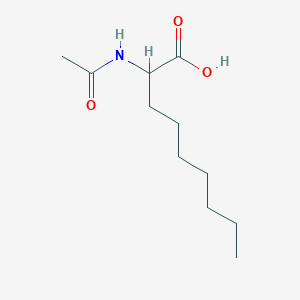
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
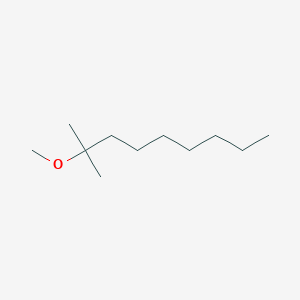
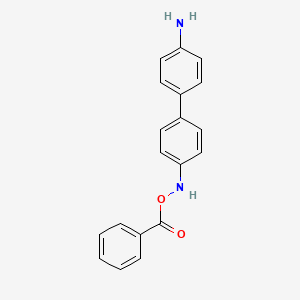
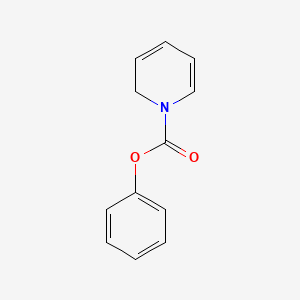
![1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14444732.png)
